molecular formula C16H18N2O3S B273187 1-Acetyl-4-(naphthylsulfonyl)piperazine

1-Acetyl-4-(naphthylsulfonyl)piperazine

Cat. No.: B273187
M. Wt: 318.4 g/mol
InChI Key: LMJCEHUIFQEFAK-UHFFFAOYSA-N
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Description

1-Acetyl-4-(naphthylsulfonyl)piperazine is an organic compound with the molecular formula C16H18N2O3S It features a piperazine ring substituted with an acetyl group at one nitrogen atom and a naphthylsulfonyl group at the other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-4-(naphthylsulfonyl)piperazine typically involves the following steps:

  • Formation of the Piperazine Core: : Piperazine is reacted with acetic anhydride to introduce the acetyl group at one of the nitrogen atoms. This reaction is usually carried out in the presence of a base such as pyridine to neutralize the acetic acid byproduct.

    Piperazine+Acetic Anhydride1-Acetylpiperazine+Acetic Acid\text{Piperazine} + \text{Acetic Anhydride} \rightarrow \text{1-Acetylpiperazine} + \text{Acetic Acid} Piperazine+Acetic Anhydride→1-Acetylpiperazine+Acetic Acid

  • Sulfonylation: : The acetylated piperazine is then reacted with 1-naphthalenesulfonyl chloride in the presence of a base like triethylamine. This step introduces the naphthylsulfonyl group at the remaining nitrogen atom.

    1-Acetylpiperazine+1-Naphthalenesulfonyl ChlorideThis compound+HCl\text{1-Acetylpiperazine} + \text{1-Naphthalenesulfonyl Chloride} \rightarrow \text{this compound} + \text{HCl} 1-Acetylpiperazine+1-Naphthalenesulfonyl Chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to handle reagents and control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-4-(naphthylsulfonyl)piperazine can undergo several types of chemical reactions, including:

    Oxidation: The naphthyl group can be oxidized under strong oxidative conditions, potentially forming naphthoquinone derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions, although this is less common.

    Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various acylated piperazine derivatives.

Scientific Research Applications

1-Acetyl-4-(naphthylsulfonyl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive piperazine derivatives.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-Acetyl-4-(naphthylsulfonyl)piperazine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The naphthylsulfonyl group can enhance binding affinity to certain biological targets, while the piperazine ring can modulate the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    1-Acetyl-4-(4-hydroxyphenyl)piperazine: Similar in structure but with a hydroxyphenyl group instead of a naphthylsulfonyl group.

    1-Benzyl-4-(1-naphthylsulfonyl)piperazine: Features a benzyl group instead of an acetyl group.

    1-Acetyl-4-(4-methylphenylsulfonyl)piperazine: Contains a methylphenylsulfonyl group instead of a naphthylsulfonyl group.

Uniqueness

1-Acetyl-4-(naphthylsulfonyl)piperazine is unique due to the presence of both an acetyl group and a naphthylsulfonyl group, which confer distinct chemical and biological properties. The naphthylsulfonyl group, in particular, can enhance interactions with aromatic systems in biological targets, potentially leading to unique pharmacological activities.

Properties

Molecular Formula

C16H18N2O3S

Molecular Weight

318.4 g/mol

IUPAC Name

1-(4-naphthalen-1-ylsulfonylpiperazin-1-yl)ethanone

InChI

InChI=1S/C16H18N2O3S/c1-13(19)17-9-11-18(12-10-17)22(20,21)16-8-4-6-14-5-2-3-7-15(14)16/h2-8H,9-12H2,1H3

InChI Key

LMJCEHUIFQEFAK-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Acetylpiperazine (0.500 g, 3.9 mmol), 1-naphthalenesulfonyl chloride (0.884 g, 3.9 mmol) and DMAP (0.095 g, 0.70 mmol) were dissolved in pyridine (6 mL). After stirring overnight, the reaction mixture was concentrated in vacuo, and quenched with an ice cold solution of 1.0 M HCl (15 mL). The resulting precipitate was filtered and rinsed with water. Trituration with ether followed by filtration provided the 1.06 g (85%) of the title compound as a white solid. 1H NMR (400 MHz, Chloroform-d) δ, ppm: 2.00 (s, 3 H), 3.12-3.21 (m, 4 H), 3.45-3.54 (m, 2 H), 3.57-3.67 (m, 2 H), 7.56-7.67 (m, 3 H), 7.94 (d, J=7.58 Hz, 1 H), 8.10 (d, J=8.08 Hz, 1 H), 8.20 (d, J=7.58 Hz, 1 H), 8.73 (d, J=9.09 Hz, 1 H); ESI-MS: m/z 319.4 (M+H)+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.884 g
Type
reactant
Reaction Step One
Name
Quantity
0.095 g
Type
catalyst
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
85%

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